molecular formula C27H24N2O5 B611086 SW208108 CAS No. 1673557-43-1

SW208108

Cat. No. B611086
M. Wt: 456.498
InChI Key: CKEGGBQOGGEOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SW208108 is a novel "clickable" tumor-specific irreversible inhibitor of stearoyl CoA desaturase (SCD).

Scientific Research Applications

  • Scientific Workflow Scheduling in Cloud Computing :

    • Alkhanak, E. N., Lee, S., Khan, S. U. R., Behboodian, N., Khalaf, O., Verbraeck, A., & Lint, H. V. (2021). In their work, they proposed a novel cost optimization model for Scientific Workflow Scheduling (SWFS) in cloud computing. This model addresses the challenges of cost optimization for handling massive and complicated tasks in scientific workflows. The model focuses on optimizing completion time and overall computational cost, reducing the cost for service consumers and improving the efficiency of data-intensive and computational-intensive SWFAs (Alkhanak et al., 2021).
  • Data-Intensive Scientific Workflow Management :

    • Liu, J., Pacitti, E., Valduriez, P., & Mattoso, M. (2015). This paper surveys data-intensive scientific workflow management in SWfMSs and their parallelization techniques. It compares various solutions and identifies research issues for improving the execution of data-intensive scientific workflows in a multisite cloud (Liu et al., 2015).
  • Reference Architecture for Scientific Workflow Management Systems :

    • Lin, C., Lu, S., Fei, X., Chebotko, A., Pai, D., Lai, Z., Fotouhi, F., & Hua, J. (2009). The authors propose the first reference architecture for scientific workflow management systems (SWFMSs), based on a comprehensive survey of the literature and identification of key requirements for SWFMSs. They also introduce a service-oriented architecture for a VIsual sciEntific Workflow management system (Lin et al., 2009).
  • Management of Generic and Multi-platform Workflows :

    • Collado, C., & Antonio, A. (2017). This research presents an ad-hoc solution for managing workflows exploiting the capabilities of cloud computing orchestrators. The focus is on deploying resources on demand according to the workload and combining heterogeneous cloud providers and traditional infrastructures to minimize costs and response time (Collado & Antonio, 2017).

properties

CAS RN

1673557-43-1

Product Name

SW208108

Molecular Formula

C27H24N2O5

Molecular Weight

456.498

IUPAC Name

N-(4-Methoxyphenethyl)-N-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide

InChI

InChI=1S/C27H24N2O5/c1-3-18-34-24-14-8-21(9-15-24)25(30)20-6-10-22(11-7-20)29(27(32)26(28)31)17-16-19-4-12-23(33-2)13-5-19/h1,4-15H,16-18H2,2H3,(H2,28,31)

InChI Key

CKEGGBQOGGEOGB-UHFFFAOYSA-N

SMILES

O=C(N(CCC1=CC=C(OC)C=C1)C2=CC=C(C(C3=CC=C(OCC#C)C=C3)=O)C=C2)C(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SW-208108;  SW 208108;  SW208108

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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